6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine

heterocyclic chemistry medicinal chemistry kinase inhibitor design

Researchers seeking novel c-MET hinge-binder chemotypes often face crowded IP space with 1,2,4-triazolo[4,3-b]pyridazine inhibitors. 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine (CAS 90237-27-7) is a regioisomerically pure, fragment-sized (MW 150.14, LogP 0.13) scaffold that offers distinct π-stacking geometry and H-bonding networks at the kinase hinge region. • Enables exploration of GABAA α2/α3 subtype selectivity with a minimal pharmacophore. • The C-6 methoxy handle allows rapid diversification via demethylation or nucleophilic displacement for parallel SAR libraries. • Supplied with full analytical characterization (HPLC, NMR, MS) to ensure batch-to-batch consistency for fragment-based screening.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 90237-27-7
Cat. No. B13113763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine
CAS90237-27-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=CN=N2)C=C1
InChIInChI=1S/C6H6N4O/c1-11-6-3-2-5-4-7-9-10(5)8-6/h2-4H,1H3
InChIKeyWHEIYDRERDHWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine: Distinct Heterocyclic Building Block for Kinase Libraries


6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine is a fused heterobicyclic scaffold belonging to the triazolopyridazine family, characterised by the fusion of a 1,2,3-triazole ring to a pyridazine core at the [1,5-b] position and a methoxy substituent at the 6-position. Its molecular formula is C6H6N4O with a molecular weight of 150.14 g/mol and a predicted LogP of 0.13 . The [1,2,3]triazolo[1,5-b]pyridazine scaffold is recognised as one of the key [5,6]-bicyclic nitrogen-containing cores for designing selective c-MET kinase inhibitors [1]. Structurally, it is the 1,2,3-triazole regioisomer within the broader triazolopyridazine class, distinct from the more commonly explored 1,2,4-triazolo[4,3-b]pyridazine and 1,2,4-triazolo[1,5-b]pyridazine congeners, with the position of the nitrogen atoms in the triazole ring imparting distinct electronic properties that influence target binding interactions and metabolic stability [2].

Regioisomeric Specificity of 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine


The triazolopyridazine scaffold family contains multiple regioisomers (1,2,3- vs 1,2,4-triazole fusion; [1,5-b] vs [4,3-b] ring junction) that are not interchangeable for scientific procurement [1]. A recent comprehensive review of c-MET kinase inhibitors demonstrated that compounds based on [1,2,4]triazolo[4,3-b]pyridazine (core I) and [1,2,3]triazolo[4,5-b]pyrazine (core K) scaffolds exhibit distinct profiles: lower potency but improved metabolic stability compared to [1,2,4]triazolo[4,3-b][1,2,4]triazine-based inhibitors, a differentiation that directly impacts whether a compound progresses to clinical evaluation [2]. Within the same molecular formula (C6H6N4O), the three closest 6-methoxy regioisomers—[1,2,3]triazolo[1,5-b]pyridazine (90237-27-7), [1,2,4]triazolo[1,5-b]pyridazine (51519-41-6), and [1,2,4]triazolo[4,3-b]pyridazine (58826-42-9)—exhibit different predicted pKa values, hydrogen-bonding networks, and π-stacking geometries that govern their interaction with critical hinge-region kinase residues such as Asp1222 and Tyr1230 in the c-MET ATP-binding pocket [2]. Generic substitution without data risks selecting an isomer with incompatible steric or electronic properties for a given biological target or synthetic application.

Quantitative Comparison: 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine vs. Regioisomeric Analogs


H-Bond Acceptor Topology: [1,2,3] vs. [1,2,4] Triazolo Isomers

The [1,2,3]triazolo[1,5-b]pyridazine scaffold presents a distinct hydrogen-bond acceptor topology compared to its [1,2,4]triazolo[4,3-b]pyridazine isomer. In the 1,2,3-triazole ring, three contiguous nitrogen atoms create a different π-electron distribution across the fused system, altering the geometry and strength of π-π stacking interactions with Tyr1230 in the c-MET active site [1]. Both isomers share identical molecular formula (C6H6N4O) and molecular weight (150.14 g/mol) . However, the [1,2,4]triazolo[4,3-b]pyridazine core has been demonstrated in X-ray crystallography studies to engage in specific hydrogen bonding with the Asp1222 hinge region, an interaction geometry that is predicted to differ for the [1,2,3]triazolo[1,5-b]pyridazine isomer due to altered N-atom positioning [1]. No direct head-to-head crystallographic comparison between these isomers is publicly available at this time.

heterocyclic chemistry medicinal chemistry kinase inhibitor design

c-MET Kinase Inhibition: Triazolopyridazine Scaffold Comparison

A comprehensive review by Valipour et al. (2025) categorized sixteen distinct [5,6]-bicyclic nitrogen-containing cores (Cores A–P) used in c-MET inhibitor design and characterised their relative potency and metabolic stability profiles [1]. The [1,2,4]triazolo[4,3-b]pyridazine core (Core I) was specifically noted to confer 'lower potency but improved metabolic stability' compared to [1,2,4]triazolo[4,3-b][1,2,4]triazine (Core P), a property that enabled compounds with Core I to progress into clinical trials and achieve drug approval [1]. While the [1,2,3]triazolo[1,5-b]pyridazine scaffold is structurally distinct and addressed in a separate dedicated review [2], no direct quantitative comparison of c-MET IC50 values between the [1,2,3]triazolo[1,5-b]pyridazine and [1,2,4]triazolo[4,3-b]pyridazine cores has been published in the peer-reviewed literature as of 2026.

c-MET kinase anticancer drug discovery kinase selectivity

Antihistaminic Activity and C-6 Substituent Dependence

A comparative study by Gyoten et al. (2003) evaluated a series of [1,2,4]triazolo[1,5-b]pyridazines bearing cyclic amine substituents at C-6 for antihistaminic activity and eosinophil infiltration inhibition [1]. The study demonstrated that biological activity is highly dependent on the C-6 substituent: compounds with piperidine or piperazine groups bearing a benzhydryl moiety at C-6 showed both antihistaminic and anti-eosinophil chemotaxis activity, while the unsubstituted or differently substituted analogs did not [1]. The lead compound 6a exhibited potent peripheral H1 receptor blockade (complete blockade of peripheral H1 receptors) with little central H1 receptor occupancy (little blockade of central H1 receptors), as confirmed by ex vivo binding assays [1]. This highlights that the C-6 position, where 6-methoxy resides in the target compound, is a critical pharmacophoric position for receptor interaction.

antihistaminic activity eosinophil infiltration inhibition allergic disease

Physicochemical Property Landscape of Triazolopyridazine Regioisomers

Three commercially relevant 6-methoxy triazolopyridazine isomers share the molecular formula C6H6N4O (MW 150.14) but exhibit distinct predicted physicochemical profiles that affect their suitability for different applications. The [1,2,4]triazolo[1,5-b]pyridazine isomer (CAS 51519-41-6) has a predicted pKa of 1.23±0.30 and density of 1.46±0.1 g/cm³ . The [1,2,4]triazolo[4,3-b]pyridazine isomer (CAS 58826-42-9) has an XLogP3 of 0 and is available at ≥97% purity from multiple suppliers [1]. The target [1,2,3]triazolo[1,5-b]pyridazine isomer (CAS 90237-27-7) has a computed LogP of 0.13 and polar surface area (PSA) of 52.31 Ų . All three isomers satisfy Lipinski's Rule of Five criteria (MW < 500, HBD ≤ 5, HBA ≤ 10, LogP ≤ 5), indicating oral drug-likeness potential, but their distinct pKa values and LogP differences (range: 0.00–0.13 within this isomeric set) may translate to differential solubility and permeability profiles.

physicochemical properties drug-likeness regioisomer comparison

Synthetic Accessibility and Commercial Availability Across Regioisomers

A direct copper-zinc bimetallic catalysed oxidative cycloaddition method for synthesising 1,2,4-triazolo[1,5-b]pyridazines from 3-aminopyridazines and nitriles has been reported, enabling one-pot access to this scaffold family [1]. This method is specific to the 1,2,4-triazolo series and is not directly applicable to the 1,2,3-triazolo[1,5-b]pyridazine scaffold, for which synthetic routes typically involve cyclisation of appropriately functionalised 1,2,3-triazole precursors or cycloaddition strategies using azide-alkyne chemistry followed by ring fusion [2]. Commercially, the [1,2,4]triazolo[4,3-b]pyridazine isomer (CAS 58826-42-9) is available from multiple vendors in ≥97% purity, and the [1,2,4]triazolo[1,5-b]pyridazine isomer (CAS 51519-41-6) is also catalogued [3]. The target [1,2,3]triazolo[1,5-b]pyridazine isomer (CAS 90237-27-7) has more limited commercial availability.

synthetic chemistry building block procurement commercial availability

Applications of 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine


c-MET Kinase Inhibitor Scaffold-Hopping

For medicinal chemistry teams seeking to diversify away from clinically crowded [1,2,4]triazolo[4,3-b]pyridazine-based c-MET inhibitors (e.g., SGX-523, Savolitinib), 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine offers an underexplored scaffold with a distinct nitrogen atom arrangement predicted to alter hinge-region π-π stacking interactions with Tyr1230 and hydrogen bonding geometry with Asp1222 [1]. The scaffold can serve as a core for generating novel intellectual property, as the [1,2,3]triazolo[1,5-b]pyridazine system has not been extensively exemplified in major kinase inhibitor patent families compared to its 1,2,4-triazolo counterparts [2]. The 6-methoxy group provides a synthetically tractable handle for further elaboration via demethylation to the 6-hydroxy derivative or direct nucleophilic displacement.

GABAA Subtype-Selective Ligand Design

The 1,2,3-triazolo[1,5-b]pyridazine scaffold has documented activity as GABAA receptor allosteric modulators [1]. The target compound, with its 6-methoxy substituent, provides a minimal pharmacophore for exploring GABAA α2/α3 subtype selectivity, an area where [1,2,4]triazolo[4,3-b]pyridazines such as L-838417 and TPA023 have demonstrated functionally selective agonist profiles [1]. The altered electronic properties of the 1,2,3-triazole ring—compared to the 1,2,4-triazole in L-838417—may confer differential benzodiazepine binding site interactions, offering a pathway to novel anxiolytic agents with reduced sedation liability.

Fragment Library Design for FBDD

With a molecular weight of 150.14 g/mol, LogP of 0.13, PSA of 52.31 Ų, and compliance with all Lipinski Rule-of-Five parameters, 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine is an ideal fragment-sized building block (MW < 250 Da, heavy atom count 11) [1]. Its balanced hydrophilicity (LogP ~0.13) and the synthetic versatility of the C-6 methoxy group make it suitable for inclusion in fragment-based drug discovery (FBDD) screening libraries targeting kinases, phosphodiesterases, or other ATP-competitive enzymes [2]. The [1,2,3]triazolo fusion pattern adds three-dimensional character to what would otherwise be a planar bicyclic system, a desirable property for achieving fragment library diversity.

Regioisomerically Pure Building Blocks for SAR Studies

Given the stark differences in biological activity observed between C-6 substituted triazolo[1,5-b]pyridazine analogs—where 6-cyclic amine-benzyhydryl derivatives show potent antihistaminic activity [1] and 6-aryl/heteroaryl derivatives demonstrate c-MET kinase inhibition [2]—procurement of the regioisomerically pure 6-methoxy derivative (CAS 90237-27-7) is essential for systematic SAR exploration. The compound serves as a key intermediate for parallel synthesis of diverse 6-substituted triazolo[1,5-b]pyridazine libraries, enabling systematic comparison of 6-position substituent effects on target engagement across both the 1,2,3- and 1,2,4-triazole series.

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